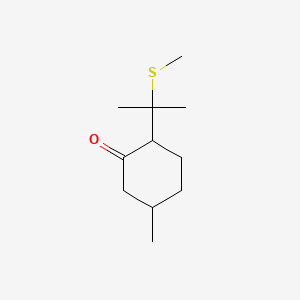
EINECS 285-906-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form and .
Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed:
Hydrolysis: N,N-Dimethylformamide and methanol.
Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.
N,N-Dimethylacetamide: Another similar compound used in organic synthesis.
Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.
Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85165-49-7 |
|---|---|
Molekularformel |
C11H20OS |
Molekulargewicht |
200.34 g/mol |
IUPAC-Name |
5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
HJFSNLWDUINFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














